1-Phenylnaphtho[2,3-b]azet-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19275-01-5 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-phenylnaphtho[2,3-b]azet-2-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-4-5-7-13(12)11-16(15)18(17)14-8-2-1-3-9-14/h1-11H |
InChI Key |
QFRFTVCLDDCPII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Phenylnaphtho 2,3 B Azet 2 One
Mechanistic Investigations of Formation Pathways
The formation of the strained four-membered azetidinone (β-lactam) ring, especially when fused to a rigid aromatic system like naphthalene (B1677914), involves specialized synthetic routes. Mechanistic studies point towards the involvement of highly reactive intermediates.
Iminoketene Intermediates in Azetone Formation
The synthesis of β-lactams can often proceed through the cycloaddition of a ketene (B1206846) with an imine, known as the Staudinger synthesis. A related pathway involves the formation of an iminoketene intermediate. For instance, the reaction of anthranilic acid derivatives with thionyl chloride has been shown to generate iminoketene intermediates, which can be trapped by various reagents. doi.org In the context of 1-Phenylnaphtho[2,3-b]azet-2-one, a plausible formation mechanism would involve the generation of an appropriate naphthyl-iminoketene, which then undergoes an intramolecular cyclization. The formation of such intermediates is often confirmed by spectroscopic methods, such as the appearance of a characteristic ketene stretching band in the infrared spectrum (around 2130 cm⁻¹), and by trapping experiments with nucleophiles like alcohols or water. Another established route to β-lactams involves the reaction of an acid chloride with an imine in the presence of a base, which may proceed through a ketene intermediate generated in situ. bhu.ac.in
Proton Abstraction and Concerted Ring Scission
The protons on the carbon atom adjacent to the carbonyl group (C3) in β-lactams exhibit acidity and can be removed by a strong, non-nucleophilic base. Studies on simple monocyclic N-aryl β-lactams have demonstrated that they readily form lithio carbanions upon treatment with lithium diisopropylamide (LDA) at low temperatures. cdnsciencepub.com These carbanions are stable at low temperatures and can react with various electrophiles, allowing for the introduction of substituents at the C3 position. cdnsciencepub.com This indicates that the C3 proton of this compound is susceptible to abstraction. While this is a known reactivity pathway, the subsequent step of a concerted ring scission following proton abstraction is not a commonly reported mechanism for this class of compounds.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dominated by the strained β-lactam ring. This strain increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.
Nucleophilic Attack at Carbonyl Centers
The four-membered β-lactam ring exhibits significant ring strain, which reduces the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. frontiersin.org This lack of amide resonance stabilization, compared to acyclic amides, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.govkhanacademy.org In bicyclic systems, this effect is even more pronounced. Nucleophilic attack on the carbonyl carbon of β-lactams is the foundational step for their mechanism of action as antibiotics, where they acylate a serine residue in the active site of penicillin-binding proteins (PBPs). nih.gov Therefore, the carbonyl center of this compound is the primary site for reactions with nucleophiles.
Ring-Opening Reactions with Nucleophiles
The consequence of nucleophilic attack on the carbonyl carbon of β-lactams is typically the cleavage of the amide bond (acyl-nitrogen fission) and the opening of the four-membered ring. bhu.ac.in This reaction is a hallmark of β-lactam chemistry. Depending on the nucleophile used, a variety of products can be formed. This reactivity is summarized in the table below.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Aqueous Base (e.g., NaOH) | β-Amino Acid |
| Amines | Primary or Secondary Amines | β-Amino Amide |
| Alcohols | Alcoholic HCl | β-Amino Ester |
| Hydride | Lithium Aluminium Hydride (LiAlH₄) | γ-Amino Alcohol |
This table illustrates the general outcomes of ring-opening reactions for β-lactams based on established chemical principles. bhu.ac.in
The reaction with amines, for instance, proceeds via nucleophilic attack at the carbonyl carbon, leading to the formation of β-amino amides. bhu.ac.in Similarly, hydrolysis under basic or acidic conditions yields β-amino acids or their corresponding esters. bhu.ac.in
Photolytic Transformations
The influence of light on β-lactam structures can induce chemical transformations. Studies on several β-lactam antibiotics under simulated environmental conditions have shown that they are susceptible to photolytic degradation. nih.gov The primary transformation observed during the photolysis of these compounds is the hydrolysis of the β-lactam ring. nih.gov For amoxicillin, ampicillin, and piperacillin, this photolytic degradation led to a loss of antibacterial activity, suggesting the transformation of the essential β-lactam ring. nih.gov This indicates that this compound may also undergo ring-opening reactions when exposed to light, particularly in aqueous environments.
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements are fundamental chemical transformations where a molecule's atomic connectivity is altered, leading to a structural isomer. For a strained four-membered ring system like the azet-2-one (β-lactam) fused to a large aromatic naphthyl group in this compound, several rearrangement pathways could be hypothetically considered under thermal or photochemical conditions.
One possible rearrangement could involve the cleavage of one of the bonds in the azet-2-one ring followed by the formation of a new ring system. For instance, cleavage of the C-N bond could lead to a zwitterionic or diradical intermediate that could subsequently rearrange. However, without experimental data, the specific conditions and products of such a rearrangement for this particular molecule remain speculative.
Exploration of Radical Mechanisms
Radical mechanisms involve intermediates with unpaired electrons. While no specific radical reactions of this compound have been documented, the structural motifs present suggest potential reactivity under radical-generating conditions.
For example, the N-phenyl group could potentially stabilize a radical on the nitrogen atom. Furthermore, the naphthyl group could participate in radical addition reactions. In a broader context, related compounds such as N-Aryl-β-lactams have been shown to undergo radical-mediated reactions. These often involve the generation of a radical at the C4 position of the β-lactam ring.
A hypothetical radical reaction could be initiated by a radical initiator, leading to the abstraction of a hydrogen atom or the addition of a radical to the aromatic system. The resulting radical intermediate would then undergo further reactions.
Cycloaddition Reaction Pathways
Cycloaddition reactions are concerted or stepwise processes where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The azet-2-one ring itself is often synthesized via a [2+2] cycloaddition (the Staudinger synthesis). However, its participation as a dienophile or diene in other cycloaddition reactions is less common.
The naphthyl ring system in this compound could potentially act as a diene in a Diels-Alder reaction, although the aromaticity of the naphthalene system would need to be overcome, requiring harsh reaction conditions.
More plausible might be 1,3-dipolar cycloadditions across one of the double bonds of the naphthyl system. A 1,3-dipole could react with the electron-rich π-system of the naphthalene ring. The regioselectivity and stereoselectivity of such a reaction would be influenced by the electronic nature of the 1,3-dipole and the steric hindrance imposed by the phenyl and azet-2-one moieties.
Without specific experimental results for this compound, any discussion of cycloaddition pathways remains theoretical.
Advanced Spectroscopic Techniques for Structural Characterization of 1 Phenylnaphtho 2,3 B Azet 2 One
Mass Spectrometry (MS) Applications
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It is also instrumental in assessing sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. In the context of 1-Phenylnaphtho[2,3-b]azet-2-one, GC-MS is employed to separate the compound from any impurities present in a sample mixture. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum for each component.
The mass spectrum of this compound would be characterized by a molecular ion peak corresponding to its molecular weight, along with a series of fragment ion peaks that are indicative of its structure. The fragmentation pattern provides a chemical fingerprint that can be compared with spectral libraries for identification. researchgate.net The retention time from the gas chromatograph, combined with the mass spectrum, confirms the identity and assesses the purity of the compound. For instance, the presence of extraneous peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for obtaining the precise elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula. nih.govnih.gov For this compound (C₁₇H₁₁NO), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions.
The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared with the experimentally determined mass from the HRMS analysis to confirm the molecular formula with a high degree of confidence.
Table 1: Theoretical Exact Mass of this compound
| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | | | 245.084064 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation
One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for determining the structure of organic molecules. youtube.com ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons. youtube.com The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. researchgate.net
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthyl and phenyl rings, as well as a characteristic signal for the proton on the azetidinone ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the surrounding functional groups. msu.edu Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the azetidinone ring, which typically appears at a downfield chemical shift. msu.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| Azetidinone CH | ~5.0 |
| Aromatic Carbons | 120 - 150 |
Two-Dimensional NMR Techniques (HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of molecules. mdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons (¹JCH). youtube.com This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, such as the correlation between the azetidinone proton and the carbons of the phenyl and naphthyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl group with respect to the naphthyl moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1730-1760 cm⁻¹ would be indicative of the C=O stretching vibration of the β-lactam (azetidinone) ring. The spectra would also show multiple bands in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and 3000-3100 cm⁻¹ for C-H stretching), confirming the presence of the phenyl and naphthyl rings. The combination of these techniques provides a comprehensive vibrational fingerprint of the molecule. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
| Nitrogen |
Detailed Research Findings
While a detailed experimental FT-IR spectrum for this compound is not widely available in published literature, the expected characteristic absorption bands can be inferred from its known structural components. The molecule comprises a naphthyl group, a phenyl group, and a β-lactam ring.
Key expected vibrational frequencies include:
C=O Stretching: The carbonyl group of the β-lactam ring is expected to show a strong absorption band at a relatively high wavenumber, typically in the range of 1730-1760 cm⁻¹, due to the ring strain.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the azetidinone ring would likely appear in the 1380-1200 cm⁻¹ region.
Aromatic C=C Stretching: The presence of the naphthyl and phenyl rings will give rise to multiple sharp absorption bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would be observed in the 900-690 cm⁻¹ region, providing information about the substitution patterns.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| β-Lactam C=O | 1730 - 1760 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-N | 1380 - 1200 | Medium |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aromatic C-H Bend | 900 - 690 | Strong |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The extended conjugation provided by the naphthyl and phenyl rings in this compound is expected to result in significant absorption in the UV region.
Research has indicated that extracts containing related compounds show absorption maxima. For instance, a study on a microbial extract containing a different compound, pyocyanin, showed a maximum absorption at 278 nm. While not directly the spectrum of this compound, it suggests that complex aromatic structures in such extracts have distinct electronic transitions. The naphthyl group, in particular, typically exhibits strong absorptions around 280 nm, 312 nm, and 324 nm. The presence of the phenyl group and the azetidinone ring will influence the exact positions and intensities of these bands.
Table 2: Expected Electronic Transitions for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 400 | Naphthyl and Phenyl rings |
| n → π* | > 300 | Carbonyl group (C=O) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the proposed chemical formula to verify the compound's elemental composition.
The chemical formula for this compound is C₁₇H₁₁NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 17 | 204.17 | 79.36% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.31% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.45% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.22% |
| Total | | | | 257.27 | 100.00% |
Experimental elemental analysis data would be required to confirm these theoretical values and provide definitive evidence for the compound's composition.
Theoretical and Computational Chemistry Investigations of 1 Phenylnaphtho 2,3 B Azet 2 One
Quantum Chemical Methodologies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound such as 1-Phenylnaphtho[2,3-b]azet-2-one, DFT calculations would be instrumental in predicting its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, researchers can obtain the electron density and, from it, a wealth of information about the molecule's behavior. These calculations would typically employ a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to ensure the reliability of the results. The insights gained from DFT would form the foundation for understanding the molecule's reactivity, spectroscopic characteristics, and potential as a synthon in organic chemistry.
Analysis of Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. For this compound, the HOMO would likely be distributed across the electron-rich naphthalene (B1677914) and phenyl rings, while the LUMO might be centered on the electron-deficient carbonyl group of the azet-2-one ring. The precise energy values of these orbitals, which would be determined through DFT calculations, are crucial for predicting how the molecule will interact with other chemical species.
Band Gap Energy Determination and Implications
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap energy. This value is a key indicator of a molecule's kinetic stability and chemical reactivity. A large band gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests that the molecule is more reactive and can be more easily polarized. Determining the band gap of this compound would provide significant insights into its potential for use in materials science and as a reactive intermediate.
Molecular Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.
Ionization Energy and Electron Affinity
Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the HOMO energy (-EHOMO), and the electron affinity can be approximated by the negative of the LUMO energy (-ELUMO). These values are fundamental in understanding the redox properties of this compound and its behavior in electron transfer reactions.
While the specific data for this compound remains to be computationally determined and experimentally verified, the theoretical framework outlined above provides a clear roadmap for future research into this intriguing molecule. The insights that would be gained from such studies would be invaluable to the fields of organic synthesis, medicinal chemistry, and materials science.
Based on a thorough review of available scientific literature, detailed theoretical and computational studies focusing specifically on this compound, as required by the provided outline, are not present in the public domain. The requested analyses, including specific data on chemical potential, hardness, electrophilicity indices, Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (QTAIM) studies, Noncovalent Interaction (NCI) plots, and the energetic assessment of intermolecular binding for this exact compound have not been published.
While computational methods such as Density Functional Theory (DFT) are used to investigate related molecular structures, such as other fused heterocycles or different phenyl-substituted compounds, this information cannot be extrapolated to this compound without compromising scientific accuracy.
To provide a scientifically sound and accurate article, the specific computational data must be sourced from peer-reviewed research dedicated to the molecule . As no such research is currently available, it is not possible to generate the requested article content.
Theoretical Spectroscopic Prediction and Correlation with Experimental Data
Detailed theoretical and experimental spectroscopic data for the specific compound this compound are not available in the public domain. Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).
For analogous but distinct naphtho-fused heterocyclic systems, theoretical calculations have been successfully employed to complement and interpret experimental findings. For instance, in studies of naphthofuran derivatives, the Gauge-Independent Atomic Orbital (GIAO) method has been used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net It is common for calculated vibrational frequencies to be systematically higher than experimental values, necessitating the use of a scaling factor for accurate comparison. researchgate.net
In the hypothetical case of this compound, a similar approach would be anticipated. DFT calculations would likely be performed to optimize the molecule's geometry, followed by frequency calculations to predict the IR spectrum. The characteristic β-lactam carbonyl stretch would be a key feature of interest. NMR chemical shifts would be predicted to aid in the assignment of signals in experimentally obtained spectra. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions, providing insight into the UV-Vis absorption spectrum of the compound. researchgate.net
A crucial aspect of the theoretical analysis would be the correlation of this predicted data with experimentally measured spectra to confirm the structure and understand its electronic properties. Without experimental data for this compound, such a correlation remains purely speculative.
Table 1: Hypothetical Spectroscopic Data Correlation
| Spectroscopic Technique | Predicted Data (Theoretical) | Experimental Data | Correlation and Insights |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for aromatic and β-lactam protons. | Not Available | N/A |
| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms, including the carbonyl carbon. | Not Available | N/A |
| FT-IR | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O stretch of β-lactam). | Not Available | N/A |
| UV-Vis | Maximum absorption wavelengths (λ_max) and corresponding electronic transitions. | Not Available | N/A |
Computational Elucidation of Reaction Pathways and Transition States
The synthesis of β-lactam rings, the core structure of azet-2-ones, can often proceed through various reaction mechanisms. Computational chemistry provides invaluable insights into these pathways by mapping the potential energy surface, identifying intermediates, and locating and characterizing transition states. For the formation of this compound, a plausible synthetic route would be the Staudinger cycloaddition between a ketene (B1206846) and an imine derived from a naphthylamine derivative.
Computational studies on related cycloaddition reactions, such as the [3+2] cycloaddition of nitrilimines, have demonstrated the power of DFT to distinguish between different possible mechanisms (e.g., concerted vs. stepwise). researchgate.net These studies involve calculating the activation energies for each proposed pathway. The pathway with the lowest energy barrier is considered the most probable. researchgate.net
For this compound, a computational investigation would likely focus on:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.
Transition State Searching: Locating the transition state structures connecting reactants to products. This is a critical step, as the geometry and energy of the transition state determine the reaction's feasibility and kinetics.
Reaction Coordinate Analysis: Following the reaction path from reactants through the transition state to the products to ensure the located transition state correctly links the desired species.
Solvent Effects: Investigating the influence of different solvents on the reaction barriers, as observed in the synthesis of related arylnaphthalene lactones where solvent choice dramatically affected the product outcome. mdpi.com
Analysis of the geometric parameters of the calculated transition state, such as the lengths of the newly forming bonds, can reveal the degree of synchronicity in the bond-forming processes. researchgate.net Furthermore, studying the frontier molecular orbitals (HOMO-LUMO) of the reactants can provide a qualitative understanding of the reaction's feasibility and regioselectivity. researchgate.net
Table 2: Hypothetical Computational Analysis of Reaction Pathway
| Computational Target | Method | Objective | Anticipated Findings |
| Reactant Geometries | DFT (e.g., B3LYP/6-31G*) | Determine ground state structures of imine and ketene precursors. | Optimized bond lengths and angles. |
| Transition State (TS) | DFT with TS search algorithms | Locate the transition state for the [2+2] cycloaddition. | A single imaginary frequency, geometry of the activated complex. |
| Activation Energy (Ea) | DFT energy calculations | Calculate the energy barrier for the reaction (E_TS - E_reactants). | Quantitative prediction of reaction feasibility. |
| Solvent Modeling | PCM or similar continuum models | Assess the role of the solvent on the reaction pathway. | Changes in activation energy and product stability. |
Without specific studies on this compound, this section remains a projection of the standard computational chemistry workflow used to elucidate such reaction mechanisms.
Synthesis and Characterization of Chemical Derivatives and Analogs of 1 Phenylnaphtho 2,3 B Azet 2 One
Systematic Structural Modifications of the Azet-2-one Core
The azet-2-one, or β-lactam, ring is a well-established pharmacophore and a versatile synthetic intermediate. The systematic structural modification of this core, particularly when fused to complex aromatic systems like the naphthyl group in 1-Phenylnaphtho[2,3-b]azet-2-one, allows for the exploration of chemical space and the development of novel molecular architectures. While specific literature on the direct modification of this compound is not extensively available, general methodologies for the synthesis and modification of azetidin-2-ones provide a framework for potential synthetic strategies.
The synthesis of the azetidin-2-one (B1220530) ring can be achieved through various methods, including [2+2] cycloadditions, cyclization reactions, carbene insertion reactions, and the rearrangement of heterocyclic compounds. These methods offer pathways to introduce a wide range of substituents onto the β-lactam core, thereby systematically modifying its electronic and steric properties. For instance, the reduction of N-substituted azetidin-2-ones to the corresponding azetidines is a common transformation, typically accomplished with reagents like diborane, lithium aluminum hydride (LiAlH4), or alanes, with the stereochemistry of the ring substituents generally being retained.
Electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds presents another interesting approach for constructing the azetidine (B1206935) ring. This method has been used to obtain enantiomerically pure or enriched azetidin-2-ones from α-iminoesters derived from α-amino acids. The use of trimethylsilyl (B98337) chloride (TMSCl) is crucial in promoting this electroreductive coupling.
These established synthetic strategies for azetidin-2-ones could theoretically be adapted for the modification of a complex scaffold like this compound, allowing for the systematic exploration of its chemical derivatives.
Investigation of Naphthoazetine and Cyclobutadiene Derivatives
The investigation of derivatives of this compound can extend to related structures such as naphthoazetines and cyclobutadienes. Azetines, the unsaturated counterparts to azetidines, are gaining interest as reactive intermediates. nih.gov Recent synthetic advances have made these historically underexplored four-membered nitrogen-containing heterocycles more accessible. nih.gov
A divergent synthesis of 1- and 2-azetines has been developed using visible-light-mediated triplet energy transfer photocatalysis. nih.gov This method utilizes a [2+2]-photocycloaddition between cyclic oximes and aryl alkynes. nih.gov The initial cycloaddition can directly yield 2-azetines, which can then undergo a subsequent sensitization and rearrangement to form 1-azetines. nih.gov Another approach involves a copper-catalyzed enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, which provides access to tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov
These modern synthetic methods could potentially be applied to precursors bearing a naphthyl group to generate novel naphthoazetine derivatives, which would be structurally related to this compound. The reactivity of these strained heterocycles could then be explored for the synthesis of more complex molecules.
Related Small-Ring Heterocycles (Azetidines, Aziridines)
The chemistry of related small-ring heterocycles such as azetidines and aziridines provides valuable insights into the potential reactivity and synthesis of more complex structures like this compound.
Synthetic Approaches to Azetidines
Azetidines are saturated four-membered nitrogen-containing heterocycles that are important as synthetic intermediates and as structural motifs in biologically active compounds. magtech.com.cn The inherent ring strain in azetidines makes their synthesis challenging. clockss.org
The most common method for forming the azetidine ring is through the cyclization of a preformed chain via nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org However, this reaction often competes with elimination reactions due to the strain of the forming four-membered ring. acs.org
Other synthetic strategies include:
Intramolecular Michael Addition: The conversion of a hydroxyl group in a precursor to an α,β-unsaturated ester, followed by treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), can yield azetidines. clockss.org
Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used method for synthesizing azetidines. acs.org
From 1,2-Amino Alcohols: A non-racemic approach to 2,4-disubstituted azetidines starts from commercially available enantiopure 1,2-amino alcohols. clockss.org
La(OTf)₃-Catalyzed Intramolecular Aminolysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org
| Synthetic Method | Description | Key Reagents/Conditions |
|---|---|---|
| Intramolecular Nucleophilic Substitution | Cyclization via displacement of a leaving group by a nitrogen nucleophile. acs.org | γ-amino halides or sulfonates acs.org |
| Intramolecular Michael Addition | Cyclization of an amine onto an α,β-unsaturated ester. clockss.org | LiHMDS clockss.org |
| Reduction of β-Lactams | Reduction of the carbonyl group of an azetidin-2-one. acs.org | Diborane, LiAlH₄, Alanes acs.org |
| From 1,2-Amino Alcohols | Multi-step synthesis starting from enantiopure amino alcohols. clockss.org | Reductive amination, oxazolidine (B1195125) formation clockss.org |
| Catalytic Aminolysis of Epoxides | La(OTf)₃-catalyzed ring-opening of cis-3,4-epoxy amines. frontiersin.org | La(OTf)₃ frontiersin.org |
Asymmetric Synthesis of Aziridine (B145994) Derivatives
Aziridines, three-membered nitrogen-containing heterocycles, are valuable intermediates in organic synthesis due to their high reactivity stemming from ring strain. jchemlett.com The development of asymmetric methods to produce chiral aziridines is of significant importance. jchemlett.comscielo.br
Several strategies have been developed for the asymmetric synthesis of aziridines:
From Chiral Imines: The reaction of chiral imines, derived from (R)-phenylglycinol and various aldehydes, with dimethylsulfonium methylide can produce chiral 2-substituted aziridines with good yields. clockss.org
Asymmetric Transfer Hydrogenation: A rapid and enantioselective method for the synthesis of monosubstituted aziridines involves the asymmetric transfer hydrogenation of α-amino ketones, followed by cyclization. scielo.br This method has been used to produce chiral 2-methyl aziridine. scielo.br
Combined Brønsted Acid Catalysis: A diastereo- and enantioselective approach to chiral CF2-functionalized aziridines from difluorodiazoethyl phenyl sulfone and in situ-formed aldimines has been developed. beilstein-journals.org This multicomponent reaction is enabled by a combined strong Brønsted acid catalytic system. beilstein-journals.org
| Asymmetric Strategy | Description | Key Features |
|---|---|---|
| From Chiral Imines | Diastereoselective addition of dimethylsulfonium methylide to chiral imines. clockss.org | Good yields for non-activated imines. clockss.org |
| Asymmetric Transfer Hydrogenation | Enantioselective reduction of α-amino ketones followed by cyclization. scielo.br | Up to 99% e.e. scielo.br |
| Combined Brønsted Acid Catalysis | Multicomponent reaction to form chiral CF2-functionalized aziridines. beilstein-journals.org | Diastereo- and enantioselective. beilstein-journals.org |
Fusion with Other Ring Systems
The fusion of the azet-2-one core with other ring systems can lead to novel polycyclic structures with unique properties.
Phenazine (B1670421) Derivatives with Azet-2-one Structural Features
While specific examples of phenazine derivatives fused with an azet-2-one ring are not readily found in the provided search results, the synthesis of related complex heterocyclic systems provides a basis for potential synthetic routes. For instance, the synthesis of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, a phosphorus analog of a fused nitrogen heterocycle, was achieved through a ring-closure reaction of 3,3′-dilithio-2,2′-binaphthyl with dichlorophenylphosphine. beilstein-journals.org This pentacyclic phosphole has a considerably planar benzonaphthophosphoindole skeleton. beilstein-journals.org The photophysical properties of these phosphole derivatives show that they exhibit photoluminescence. beilstein-journals.org
This synthetic approach, involving the reaction of a di-lithiated binaphthyl intermediate with a suitable dichloro-element species, could potentially be adapted to synthesize nitrogen-containing analogs, which could then be further elaborated to include an azet-2-one fused to a phenazine-like structure. The planarity and potential photophysical properties of such a system would be of significant interest.
Naphthoquinone Derivatives Incorporating Triazole Moieties
The synthesis of novel naphthoquinone derivatives featuring triazole moieties has been an area of significant research interest due to their potential biological activities. A common and effective method for creating these compounds is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as "click chemistry". mdpi.com This reaction involves the coupling of an O-propargylated naphthoquinone with various alkyl or aryl azides. mdpi.com
The initial step in this synthesis is the preparation of the O-propargyl-naphthoquinone. This is typically achieved by reacting 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide. mdpi.com Following the successful synthesis of the O-propargylated naphthoquinone, it is then reacted with a range of azides to produce the desired 1,2,3-triazole-naphthoquinone derivatives. mdpi.com This method has been utilized to create a diverse library of compounds, including those with aliphatic substituents on the triazole ring and those with different electron-donating and electron-withdrawing groups attached to a phenyl group on the triazole ring. mdpi.com The structures of these synthesized compounds are typically confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). mdpi.com
Another synthetic approach involves the oxidative cycloaddition reaction between lawsone and 4-vinyl-1H-1,2,3-triazoles, promoted by ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alkaline medium, to yield naphthoquinone-1H-1,2,3-triazole hybrids. scielo.br These can then be further modified, for instance, through reductive acetylation using zinc metal and acetic anhydride (B1165640) to produce dihydronaphthofurandiyl diacetate derivatives. scielo.br
Furthermore, novel naphthoquinone derivatives have been synthesized that incorporate 1,2,4-triazine (B1199460) and 1,2,4-triazole (B32235) pharmacophores. The structures of these compounds have been verified through electrospray ionization mass spectrometry, NMR spectroscopy (1H and 13C), IR spectroscopy, and elemental analysis. researchgate.net
Table 1: Examples of Synthesized Naphthoquinone-Triazole Derivatives
| Compound ID | Starting Materials | Synthetic Method | Characterization Methods | Reference |
| 3a-3u | 2-hydroxy-1,4-naphthoquinone, propargyl bromide, various azides | Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition | 1H-NMR, 13C-NMR, HRMS | mdpi.com |
| 8a-8h, 9a-9h | Lawsone, 4-vinyl-1H-1,2,3-triazoles | Oxidative cycloaddition with ceric ammonium nitrate | Not specified in abstract | scielo.br |
| 10a-10h, 11a-11h | Naphthoquinone-1H-1,2,3-triazole hybrids (8a-8h, 9a-9h) | Reductive acetylation with zinc and acetic anhydride | Not specified in abstract | scielo.br |
| 4a-b, 5a-e | Not specified | Not specified | ESI-MS, 1H-NMR, 13C-NMR, IR, Elemental Analysis | researchgate.net |
Spirocyclic Pyrrolidine-Quinoline-one Derivatives
The synthesis of spirocyclic pyrrolidine-quinoline-one derivatives often involves multi-component reactions, providing an efficient route to complex molecular architectures. One established method is the 1,3-dipolar cycloaddition reaction. This approach can be used to stereoselectively produce a variety of spiro-heterocyclic derivatives. nih.gov For example, a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids can yield spiro oxindole (B195798) pyrrolidines/pyrrolizidines/pyrrolothiazoles. nih.gov The stereochemistry and regioselectivity of these spiro compounds are typically determined using advanced NMR techniques such as 1H, 13C, HMBC, HSQC, and COSY spectroscopy. nih.gov
In the context of quinoline-one structures, the synthesis can commence with a commercially available starting material like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This compound can be esterified and then converted into a boron chelation complex to activate the C7 position for nucleophilic aromatic substitution. nih.gov Subsequently, heating this complex with various spirocyclic piperidines in the presence of a base like triethylamine (B128534) leads to the formation of the target spirocyclic pyrrolidine-quinoline-one derivatives. nih.gov
The synthesis of the required spirocyclic building blocks themselves is a crucial aspect. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and utilized in the creation of ciprofloxacin (B1669076) analogs. nih.gov The synthesis of fused and spirocyclic bifunctional 3-D building blocks has also been reported, employing various strategies. acs.org For example, a fused 2,3-pyrrolidine cyclopropane (B1198618) can be synthesized via lithiation and intramolecular cyclopropanation of 4-chloropiperidine. acs.org Spiro-fused cyclopropyl (B3062369) azetidines and cyclopropyl tropanes have been produced through dichlorocyclopropanation reactions. acs.org
Table 2: Synthetic Approaches to Spirocyclic Pyrrolidine-Quinoline-one Derivatives
| Derivative Type | Synthetic Strategy | Key Reagents/Intermediates | Characterization | Reference |
| Spiro oxindole pyrrolidines | 1,3-dipolar cycloaddition | 5-arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | 1H, 13C, HMBC, HSQC, COSY NMR | nih.gov |
| Spirocyclic fluoroquinolones | Nucleophilic aromatic substitution | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, spirocyclic piperidines, boron chelation complex | Not specified in abstract | nih.gov |
| Fused 2,3-pyrrolidine cyclopropane | Lithiation and intramolecular cyclopropanation | 4-chloropiperidine, s-BuLi, TMEDA | Not specified in abstract | acs.org |
| Spiro-fused cyclopropyl azetidine | Dichlorocyclopropanation | N-Boc tetrahydropyridine, NaOH, CHBr3 | Not specified in abstract | acs.org |
Thienothiophene and Imidazopyridine Analogs
The synthesis of thienothiophene and imidazopyridine analogs has garnered attention due to their diverse biological and electronic properties. Thienothiophenes, which consist of two fused thiophene (B33073) rings, exist in various isomeric forms, and numerous synthetic methodologies have been developed to access them. nih.gov
For the synthesis of thieno[3,2-b]thiophene (B52689), large-scale methods have been reported, including a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures. rsc.org Functionalization of the thienothiophene core is often achieved through metallation. For instance, treatment of thieno[3,2-b]thiophene with butyllithium (B86547) results in the formation of a 2,5-dilithiated derivative, which can then be reacted with various electrophiles to introduce substituents at these positions. rsc.org Similarly, bromo-substituted thienothiophenes can undergo bromine-lithium exchange to generate lithiated intermediates for further functionalization. rsc.org More recently, a scaffold hopping strategy has been employed to design and synthesize novel thieno[3,2-b]pyridinone derivatives. nih.gov
Imidazopyridines are another important class of heterocyclic compounds. Their synthesis is often facilitated by transition-metal-catalyzed reactions. beilstein-journals.org A three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by copper(I) iodide (CuI), provides a route to imidazo[1,2-a]pyridines. beilstein-journals.org Another approach involves the copper-catalyzed oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives under aerobic conditions to yield formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org A straightforward method for synthesizing polycyclic imidazo[1,2-a]pyridine (B132010) analogs, specifically 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, has been developed. rsc.org The key step in this synthesis is the C-H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene. rsc.org This strategy involves a four-step process starting from 2-aminopyridines and acetophenones. rsc.org
Table 3: Synthetic Methods for Thienothiophene and Imidazopyridine Analogs
| Compound Class | Synthetic Method | Key Reagents/Conditions | Product Type | Reference |
| Thieno[3,2-b]thiophene | Catalytic vapor-phase reaction | 2-(2-thienyl)ethanol, carbon disulfide, 550 °C | Thieno[3,2-b]thiophene | rsc.org |
| Substituted Thieno[3,2-b]thiophenes | Metallation/Bromine-lithium exchange | Butyllithium, electrophiles | 2,5- or 3,6-disubstituted derivatives | rsc.org |
| Thieno[3,2-b]pyridinones | Scaffold hopping strategy | Not specified | Thieno[3,2-b]pyridinone derivatives | nih.gov |
| Imidazo[1,2-a]pyridines | Three-component domino reaction | Aldehydes, 2-aminopyridines, terminal alkynes, CuI | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Formyl-substituted Imidazo[1,2-a]pyridines | Copper-catalyzed oxidative cyclization | 2-aminopyridines, cinnamaldehyde derivatives, aerobic conditions | Formyl-substituted imidazo[1,2-a]pyridines | beilstein-journals.org |
| 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles | Intramolecular C-H amination | 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, Cu(OTf)2, TFA, PhI(OAc)2 | Polycyclic imidazo[1,2-a]pyridine analogs | rsc.org |
Potential Applications of 1 Phenylnaphtho 2,3 B Azet 2 One in Materials Science and Organic Synthesis
Role as Precursors and Building Blocks in Complex Organic Synthesis
The synthetic utility of 1-Phenylnaphtho[2,3-b]azet-2-one is predicted to be centered around the reactivity of its strained β-lactam ring. The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to nucleophilic attack and ring-opening reactions, a characteristic that has been widely exploited in the synthesis of a vast array of organic molecules.
The β-lactam ring can be viewed as a synthon, a building block that can be efficiently incorporated into larger molecules. nih.gov The ring-opening of β-lactams provides access to β-amino acids and their derivatives, which are crucial components of many biologically active peptides and other natural products. In the case of this compound, cleavage of the lactam ring would yield a β-amino acid embedded within a rigid naphthyl framework, a structural motif that could be of interest in medicinal chemistry for the design of conformationally constrained peptide mimics.
Furthermore, four-membered nitrogen-containing heterocycles, such as azetines, are increasingly recognized as valuable building blocks in organic synthesis due to their potential as reactive intermediates. researchgate.net The development of new synthetic methods to access these strained rings has expanded their application. researchgate.net While this compound is an azetidinone (a saturated ring with a carbonyl), the principles of utilizing strained heterocycles as synthetic precursors are applicable. The combination of the reactive lactam and the extended aromatic system in this compound makes it a promising starting material for the synthesis of more complex, polycyclic nitrogen-containing architectures.
Applications in Materials Science
The unique electronic and structural features of this compound suggest its potential utility in the field of materials science, particularly as a coloring agent and in the exploration of novel optoelectronic materials.
Use as Coloring Agents
While no specific data on the color of this compound is available, its structural similarity to known dyes suggests it may possess chromophoric properties. The molecule contains an extended π-conjugated system encompassing the naphthalene (B1677914) and phenyl rings. Such extensive conjugation is a common feature in organic dyes and pigments, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often bringing the electronic absorption into the visible region of the electromagnetic spectrum.
Exploration in Optoelectronic Materials (based on theoretical studies)
The development of novel organic functional materials often relies on building blocks with specific electronic properties. Polyketone compounds, for instance, are valuable precursors for synthesizing materials like polyaromatic hydrocarbons (PAHs) and N-doped PAHs used in organic electronics. nih.gov Although this compound is not a polyketone, its rigid, planar naphthyl core coupled with the N-phenyl group could give rise to interesting photophysical properties.
Theoretical studies on related β-lactam systems have focused on understanding their reactivity and stereoselectivity, which are influenced by electronic factors. nih.gov Similar computational studies on this compound would be invaluable in predicting its electronic structure, absorption and emission spectra, and potential for charge transport. These theoretical insights could guide the design of new organic semiconductors or emitters for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fusion of the lactam to the naphthyl ring is expected to influence the planarity and intermolecular packing of the molecule, which are critical parameters for efficient charge transport in organic electronic devices.
Contribution to the Design of Novel Chemical Scaffolds
The rigid and polycyclic structure of this compound makes it an attractive scaffold for the development of new chemical libraries for drug discovery and materials science. A chemical scaffold is a core molecular structure to which various functional groups can be appended to create a diverse set of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenylnaphtho[2,3-b]azet-2-one, and how can reaction efficiency be optimized experimentally?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as Friedel-Crafts acylation followed by cyclization. To optimize efficiency, employ a factorial design approach to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables and determine optimal conditions . Post-synthesis, validate purity using high-resolution mass spectrometry (HRMS) and NMR spectroscopy , referencing databases like NIST or PubChem for spectral matching .
Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For photostability, use accelerated aging tests under UV/Vis irradiation, monitoring degradation via HPLC. Cross-reference results with computational simulations (e.g., density functional theory (DFT) for bond dissociation energies) to predict degradation pathways .
Advanced Research Questions
Q. What experimental frameworks resolve contradictions in reactivity data for this compound across different studies?
- Methodological Answer : Implement a comparative analysis protocol to reconcile discrepancies:
Meta-analysis : Aggregate data from published studies, noting variables like solvent systems or catalyst types.
Controlled replication : Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines).
Cross-validation : Use computational tools (e.g., COMSOL Multiphysics) to model reaction kinetics and compare with empirical results .
Document inconsistencies in a table (Table 1) and apply statistical tests (e.g., ANOVA) to identify outliers .
Q. How can computational methods predict novel reactivity or functionalization sites in this compound?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT or ab initio methods) to map electron density surfaces and identify electrophilic/nucleophilic regions. For example:
- Calculate Fukui indices to pinpoint reactive sites.
- Simulate reaction pathways using transition state theory (TST) in software like Gaussian or ORCA.
Validate predictions with experimental probes (e.g., isotopic labeling or trapping intermediates) .
Methodological Notes
- Experimental Design : Prefer quasi-experimental designs for exploratory studies, where variables are manipulated in controlled batches to isolate effects .
- Data Integrity : Use encrypted chemical software (e.g., LabArchive) for secure data storage and traceability .
- Interdisciplinary Approaches : Integrate computational chemistry with wet-lab experiments to accelerate discovery, as demonstrated by ICReDD’s feedback-loop methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
